molecular formula C11H10ClN3 B13951804 4-chloro-N-cyclopropylphthalazin-1-amine

4-chloro-N-cyclopropylphthalazin-1-amine

Cat. No.: B13951804
M. Wt: 219.67 g/mol
InChI Key: QXDHAOIVHKTLSP-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropylphthalazin-1-amine is a chemical compound that belongs to the class of phthalazines. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of a chloro group at the 4-position and a cyclopropyl group attached to the nitrogen atom at the 1-position of the phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropylphthalazin-1-amine typically involves the nucleophilic substitution of a suitable phthalazine derivative. One common method is the reaction of 4-chlorophthalazine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the substitution reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropylphthalazin-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively.

Scientific Research Applications

4-chloro-N-cyclopropylphthalazin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylphthalazin-1-amine involves its interaction with specific molecular targets. The chloro and cyclopropyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-cyclopropylphthalazin-1-amine: can be compared with other phthalazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

4-chloro-N-cyclopropylphthalazin-1-amine

InChI

InChI=1S/C11H10ClN3/c12-10-8-3-1-2-4-9(8)11(15-14-10)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)

InChI Key

QXDHAOIVHKTLSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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